
2-(2,5-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide
Übersicht
Beschreibung
The compound “2-(2,5-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide” is a chemical compound with the molecular formula C15H11BrF2N2OS . It contains a thiazole ring, which is a heterocyclic compound that includes a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, along with the difluorophenyl and hydroxyphenyl groups attached at the 2 and 4 positions, respectively . The presence of these functional groups would likely influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiazole ring and the difluorophenyl and hydroxyphenyl groups could impact properties such as solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Synthesis and Fluorescence Properties
Synthesis and Spectral Properties : Research has demonstrated the synthesis and fluorescence properties of substituted 2-aryl-4-hydroxy-5-(2′-hydroxyphenyl)-1,3-thiazoles. These compounds exhibit enhanced fluorescence quantum yields due to the formation of an intramolecular hydrogen bond. The introduction of electron-withdrawing substituents into the 2-aryl group significantly increases the fluorescence quantum yields, making these compounds interesting for applications requiring high fluorescence intensity (Kammel et al., 2016).
Structure-Fluorescence Relationships : Further studies on the fluorescence properties of substituted 2-aryl-4-hydroxy-5-(2′-aminophenyl)-1,3-thiazoles reveal that the presence of the 2′-amino group lowers the fluorescence quantum yields compared to their hydroxy counterparts. This indicates the significant impact of substituents on the fluorescence behavior of these compounds, which could inform their use in fluorescent probes and materials (Kammel et al., 2019).
Potential Applications
Corrosion Inhibition : Thiazole derivatives have been evaluated for their corrosion inhibition performance on metals, suggesting potential applications in protecting materials from corrosion. The study on the inhibition performance of certain thiazole compounds against the corrosion of iron indicates their effectiveness, which could be leveraged in industrial applications to enhance the longevity of metal components (Kaya et al., 2016).
Antimicrobial Activity : Some derivatives of thiazoles have been synthesized and evaluated for their antimicrobial activity. This suggests potential applications in the development of new antimicrobial agents for treating infections caused by bacteria and fungi. For instance, compounds exhibiting moderate antibacterial and high antifungal activities open avenues for the development of new therapeutic agents (Kubba & Rahim, 2018).
Eigenschaften
IUPAC Name |
2-[2-(2,5-difluoroanilino)-1,3-thiazol-4-yl]phenol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2OS.BrH/c16-9-5-6-11(17)12(7-9)18-15-19-13(8-21-15)10-3-1-2-4-14(10)20;/h1-8,20H,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHUPRLIHYYNLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)NC3=C(C=CC(=C3)F)F)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrF2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


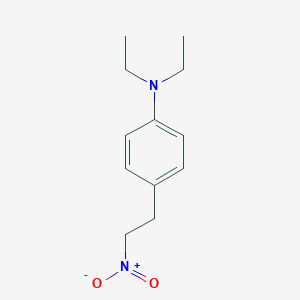
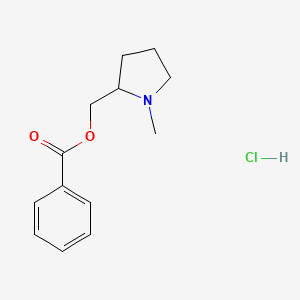
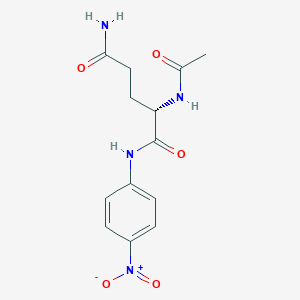
![(3AR,4S,4aS,7aS,8S,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole)-4,8-diyl dibutyrate](/img/structure/B1437129.png)
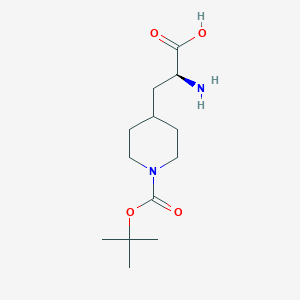


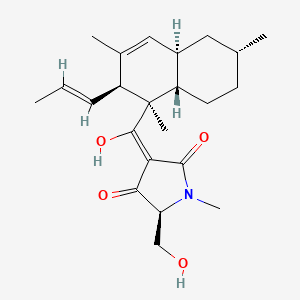



![(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-4-methylpentanoic acid](/img/structure/B1437144.png)
![3-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid](/img/structure/B1437147.png)

